![molecular formula C7H12O4 B1280615 Tert-butyl Methyl Oxalate CAS No. 33560-65-5](/img/structure/B1280615.png)
Tert-butyl Methyl Oxalate
Overview
Description
Tert-butyl Methyl Oxalate is a chemical compound . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The synthesis of Tert-butyl Methyl Oxalate involves two substitution reactions . The title compound is acquired through these reactions and the structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of Tert-butyl Methyl Oxalate is confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
Tert-butyl Methyl Oxalate is used in chemical transformations . It is used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .Physical And Chemical Properties Analysis
Tert-butyl Methyl Oxalate is a highly flammable liquid . It has low acute toxicity to human health with possible narcotic effects at high exposures, causes slight eye and mild to moderate skin irritation, and has low toxicity to water organisms .Scientific Research Applications
Adsorption and Oxidation Combined Processes
Tert-butyl Methyl Oxalate (also known as methyl tert-butyl ether or MTBE) has been used in the application of adsorption and oxidation combined processes for environmental pollution control . The materials commonly used in this combined process include zeolite and activated carbon . This process is particularly effective in removing MTBE, which has been widely used as a gasoline additive and has caused environmental pollution due to its high solubility and recalcitrance .
Preparation of Aryl β-Diketo Acids
Tert-butyl Methyl Oxalate has been used in the highly efficient preparation of Aryl β-Diketo Acids . This process was developed by the State Key Laboratory of Drug Research, Shanghai Institute of Materia Medica, Shanghai Institutes for Biological Sciences .
Preparation of Disodium Salt of 2-[(Dihydroxyphosphinyl) Difluoromethyl] Propenoic Acid
Di-tert-butyl oxalate, a related compound, has been used in the preparation of the disodium salt of 2-[(dihydroxyphosphinyl) difluoromethyl] propenoic acid . This compound has potential applications in various fields of chemical research .
Fuel Additive
MTBE has been used as an oxygenated additive in diesel and Calophyllum inophyllum methyl ester blended fuel . The reduced viscosity of MTBE-blended liquid can help advance in-cylinder blending through increased fuel breakup .
Mechanism of Action
Target of Action
Tert-butyl Methyl Oxalate is primarily used in the preparation of aryl β-diketo acids . The primary targets of this compound are therefore the molecules involved in the synthesis of these acids.
Mode of Action
It is known that the compound plays a crucial role in the preparation of aryl β-diketo acids . It is likely that Tert-butyl Methyl Oxalate interacts with its targets through chemical reactions, leading to the formation of these acids.
Biochemical Pathways
The biochemical pathways affected by Tert-butyl Methyl Oxalate are those involved in the synthesis of aryl β-diketo acids . The downstream effects of these pathways would be the production of these acids, which have various applications in chemical research and industry.
Result of Action
The primary result of the action of Tert-butyl Methyl Oxalate is the production of aryl β-diketo acids . These acids are important in various chemical reactions and industrial processes.
Safety and Hazards
Future Directions
The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority . The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPUKWSIJCYFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465005 | |
Record name | Tert-butyl Methyl Oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Methyl Oxalate | |
CAS RN |
33560-65-5 | |
Record name | Tert-butyl Methyl Oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is tert-butyl methyl oxalate considered advantageous for synthesizing aryl β-diketo acids compared to traditional reagents like dimethyl oxalate?
A1: Tert-butyl methyl oxalate offers several advantages over conventional reagents like dimethyl oxalate for the synthesis of aryl β-diketo acids [, ]. Firstly, reactions employing tert-butyl methyl oxalate demonstrate significantly improved yields of the desired aryl β-diketo acid products []. Secondly, the use of tert-butyl methyl oxalate allows for significantly faster reaction times compared to traditional methods utilizing dimethyl (or diethyl) oxalate []. This efficiency makes tert-butyl methyl oxalate a valuable tool for researchers exploring novel aryl β-diketo acid derivatives, which show promise as HIV-1 integrase inhibitors [].
Q2: What is the key reaction involving tert-butyl methyl oxalate in the context of aryl β-diketo acid synthesis?
A2: The key reaction is the oxalylation of aryl methyl ketones using tert-butyl methyl oxalate []. This reaction introduces the crucial diketone moiety required for the biological activity of aryl β-diketo acids as potential HIV-1 integrase inhibitors []. The improved efficiency offered by tert-butyl methyl oxalate in this step makes it a superior choice compared to traditional reagents.
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